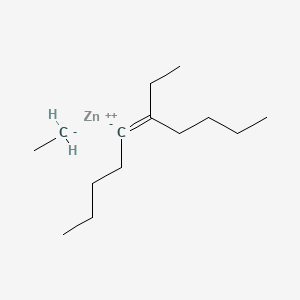
zinc;ethane;5-ethyldec-5-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;ethane;5-ethyldec-5-ene is a complex organometallic compound that combines zinc with ethane and a hydrocarbon chain featuring a double bond at the fifth position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;ethane;5-ethyldec-5-ene typically involves the incorporation of zinc into hydrocarbon frameworks. One common method is the ion exchange process, where zinc ions are introduced into a hydrocarbon matrix under controlled conditions. This process often requires a flow micro-reactor operating at elevated temperatures (around 773 K) and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound can be achieved through hydrothermal synthesis. This method involves using preformed zinc/silicon dioxide as the silicone source, which is then embedded into a zeolite crystal structure. The hydrothermal conditions help in achieving a stable incorporation of zinc into the hydrocarbon framework .
化学反応の分析
Types of Reactions
Zinc;ethane;5-ethyldec-5-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other oxidized hydrocarbons.
Reduction: Reduction reactions can convert the double bond in the hydrocarbon chain to a single bond.
Substitution: Zinc can be substituted with other metal ions under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include zinc oxide, ethane derivatives, and substituted hydrocarbons. The specific products depend on the reaction conditions and the reagents used .
科学的研究の応用
Zinc;ethane;5-ethyldec-5-ene has several scientific research applications:
Biology: The compound’s unique properties make it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in petrochemical processes
作用機序
The mechanism of action of zinc;ethane;5-ethyldec-5-ene involves its interaction with molecular targets through its zinc ion. The zinc ion can act as a Lewis acid, facilitating various catalytic processes. The hydrocarbon chain can undergo transformations, contributing to the compound’s overall reactivity. The pathways involved include dehydrogenation and aromatization, where zinc plays a crucial role in stabilizing reaction intermediates .
類似化合物との比較
Similar Compounds
Zinc;ethane;5-ethyldec-5-ene: Unique due to its specific hydrocarbon chain and zinc incorporation.
Zinc;ethane;5-ethyldec-4-ene: Similar structure but with the double bond at a different position.
Zinc;ethane;5-ethyldec-6-ene: Another variant with the double bond at the sixth position
Uniqueness
This compound is unique due to the specific positioning of the double bond in its hydrocarbon chain, which influences its reactivity and catalytic properties. This distinct structure allows for specific interactions in catalytic processes, making it a valuable compound in various applications .
特性
CAS番号 |
651301-89-2 |
|---|---|
分子式 |
C14H28Zn |
分子量 |
261.8 g/mol |
IUPAC名 |
zinc;ethane;5-ethyldec-5-ene |
InChI |
InChI=1S/C12H23.C2H5.Zn/c1-4-7-9-11-12(6-3)10-8-5-2;1-2;/h4-10H2,1-3H3;1H2,2H3;/q2*-1;+2 |
InChIキー |
LSHVXIYEOFBUCD-UHFFFAOYSA-N |
正規SMILES |
C[CH2-].CCCC[C-]=C(CC)CCCC.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)
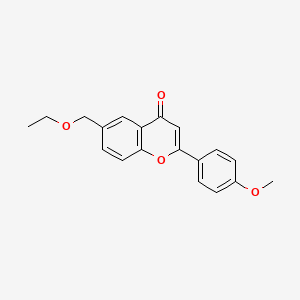
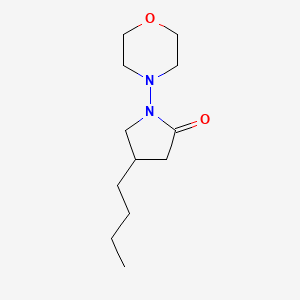
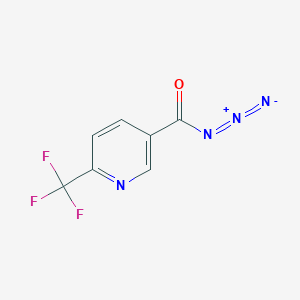

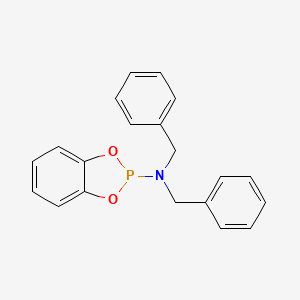


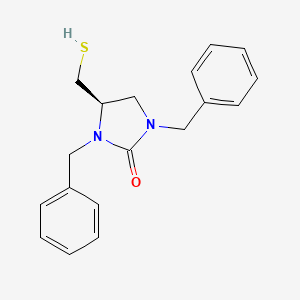
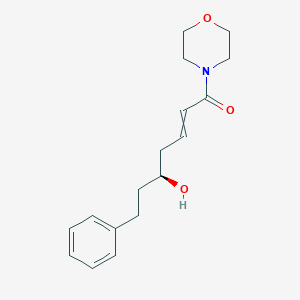
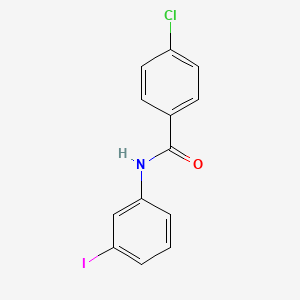
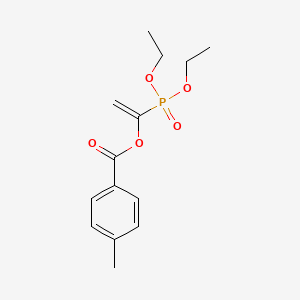
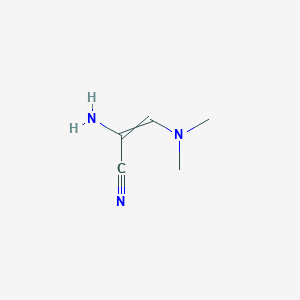
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
